N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide
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Overview
Description
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a butoxypropyl group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-(ethylsulfanyl)benzoic acid with 3-butoxypropylamine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The butoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can play a crucial role in its binding affinity and specificity, while the butoxypropyl group may influence its solubility and membrane permeability.
Comparison with Similar Compounds
N-(3-butoxypropyl)-2-(ethylsulfanyl)benzamide can be compared with other benzamide derivatives and compounds with similar functional groups:
N-(3-butoxypropyl)-4-tert-butylbenzamide: Similar structure but with a tert-butyl group instead of an ethylsulfanyl group.
N-(3-butoxypropyl)-3-(phenylsulfanyl)propanamide: Contains a phenylsulfanyl group instead of an ethylsulfanyl group.
N-(3-butoxypropyl)benzenesulfonamide: Features a sulfonamide group instead of a benzamide core.
Properties
Molecular Formula |
C16H25NO2S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-2-ethylsulfanylbenzamide |
InChI |
InChI=1S/C16H25NO2S/c1-3-5-12-19-13-8-11-17-16(18)14-9-6-7-10-15(14)20-4-2/h6-7,9-10H,3-5,8,11-13H2,1-2H3,(H,17,18) |
InChI Key |
WEDSDCSNBDOWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1SCC |
Origin of Product |
United States |
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